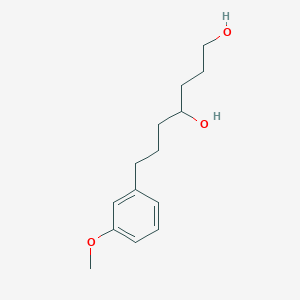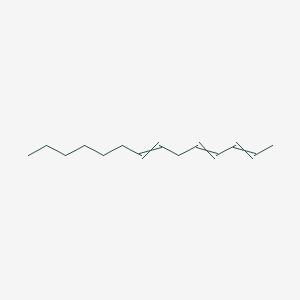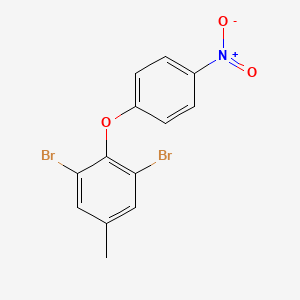
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is an aromatic compound characterized by the presence of bromine, methyl, and nitrophenoxy substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the bromination of 5-methyl-2-(4-nitrophenoxy)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution of hydrogen atoms with bromine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), alkoxides (RO⁻), amines (RNH₂)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines
Substitution: Phenols, ethers, substituted amines
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5-methylbenzene: Lacks the nitrophenoxy group, resulting in different reactivity and applications.
1,3-Dibromo-2,4,6-trimethylbenzene: Contains additional methyl groups, affecting its steric and electronic properties.
1-Bromo-4-nitrobenzene: Contains only one bromine atom and lacks the methyl group, leading to different chemical behavior.
Uniqueness
1,3-Dibromo-5-methyl-2-(4-nitrophenoxy)benzene is unique due to the presence of both bromine and nitrophenoxy groups, which impart distinct reactivity and potential applications in various fields. The combination of these substituents allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
113965-60-9 |
|---|---|
Molekularformel |
C13H9Br2NO3 |
Molekulargewicht |
387.02 g/mol |
IUPAC-Name |
1,3-dibromo-5-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H9Br2NO3/c1-8-6-11(14)13(12(15)7-8)19-10-4-2-9(3-5-10)16(17)18/h2-7H,1H3 |
InChI-Schlüssel |
PMJXQYFEDLBHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)


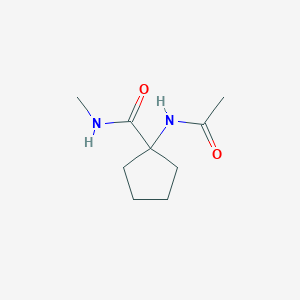
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
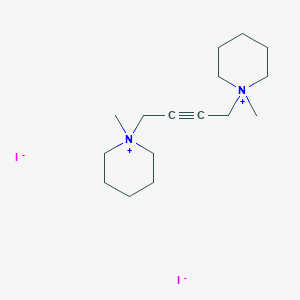
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
